![molecular formula C18H18BrN3O5 B4133073 N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide](/img/structure/B4133073.png)
N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide
Overview
Description
N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide, also known as BINA-33, is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound belongs to the class of hydrazide derivatives and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of genes involved in various biological processes. HDACs are known to be overexpressed in cancer cells, and the inhibition of HDAC activity by N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has also been reported to exhibit anti-inflammatory and neuroprotective activities through the inhibition of HDAC activity.
Biochemical and Physiological Effects:
N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has been shown to exhibit biochemical and physiological effects in various scientific research studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide is its specificity for HDAC inhibition, which makes it a promising therapeutic agent for cancer and other diseases. N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has also been shown to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential therapeutic agent. However, one of the limitations of N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. The development of more soluble derivatives of N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide may also be a promising direction for future research. Overall, N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has shown great potential as a therapeutic agent in scientific research, and further studies are needed to fully explore its biological activities and potential applications.
Scientific Research Applications
N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities in vitro and in vivo. N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been studied extensively for their potential in cancer therapy, and N'-[(2-bromo-4-isopropylphenoxy)acetyl]-3-nitrobenzohydrazide has shown promising results in this regard.
properties
IUPAC Name |
N'-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]-3-nitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11(2)12-6-7-16(15(19)9-12)27-10-17(23)20-21-18(24)13-4-3-5-14(8-13)22(25)26/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGROKSCZBBBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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